1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol
Overview
Description
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol is a useful research compound. Its molecular formula is C10H13F2N3O and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives, including those with modifications such as difluoromethyl groups, play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as key precursors in the synthesis of various medicinal and pharmaceutical products. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds demonstrates the versatility of pyrimidine cores in generating compounds with wide applicability in medicinal chemistry, highlighted by their use in hybrid catalysts for efficient synthesis processes (Parmar, Vala, & Patel, 2023).
Biological Activities and Potential Therapeutic Uses
Research has extensively explored the biological activities of pyrimidine derivatives, noting their potential in treating various diseases. For instance, pyrimidine derivatives exhibit significant anti-inflammatory effects, attributed to their action on various inflammatory mediators. This suggests a promising avenue for developing new anti-inflammatory agents based on pyrimidine structures (Rashid et al., 2021). Additionally, pyrimidine derivatives have shown potent anticancer activities, with numerous patents filed for compounds based on this scaffold, indicating their potential as future anticancer drugs (Kaur et al., 2014).
Optoelectronic Materials
The integration of pyrimidine derivatives into optoelectronic materials has also been a point of interest. Their inclusion in π-extended conjugated systems has been valued for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This underscores the versatility of pyrimidine and related structures in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Properties
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)8-5-9(14-6-13-8)15-3-1-7(16)2-4-15/h5-7,10,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWFWOJVWNSXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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